molecular formula C36H28F12P2S3 B1582992 Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) CAS No. 74227-35-3

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)

Cat. No. B1582992
CAS RN: 74227-35-3
M. Wt: 846.7 g/mol
InChI Key: YLVPBWWLXQQGJS-UHFFFAOYSA-N
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Description

“Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)” is an organic compound with the formula C36H28F12P2S3 . It is also known by other names such as “(Sulfanediyldibenzene-4,1-diyl)bis (diphenylsulfonium) dihexafluorophosphate” and "(Thiodi-4,1-phenylene)bis [diphenylsulfonium, bis [hexafluorophosphate (1-)]" .


Molecular Structure Analysis

The molecular structure of this compound consists of 36 carbon atoms, 28 hydrogen atoms, 12 fluorine atoms, 2 phosphorus atoms, and 3 sulfur atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Odorless Derivatives Synthesis : Bis[4-(trimethylsilyl)phenyl]diselenide and bis[4-(trimethylsilyl)phenyl]disulfide have been identified as odorless equivalents of commonly used diphenyl diselenide and diphenyl disulfide. They are useful in the preparation of odorless selenium compounds and demonstrate similar reactivity patterns to their phenyl derivatives (Patra et al., 2005).

Polymerization and Material Science

  • Oxidative Polymerization : The electrophilic reaction of phenyl bis(phenylthio) sulfonium cation, a homogeneous structure of the cation, with anisole facilitates the efficient formation of 4-phenylthioanisole and diphenyl disulfide as a by-product in the oxidative polymerization process (Tsuchida et al., 1994).
  • Thermolysis for Polymer Synthesis : Thermolysis of diphenyl disulfide in the presence of iodoarenes yields unsymmetric diaryl sulfides, a new reaction utilized for the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s (Wang & Hay, 1992).

Catalytic and Chemical Applications

  • Photopolymerization Processes : The photopolymerization of certain epoxy compounds, when initiated with dual-function sulfonium salts like bis[4(diphenylsulfonio)-phenyl] sulfide-bishexafluoroantimonate, exhibits higher rate constants and degrees of polymerization, highlighting its efficiency as a photoinitiator (Lazauskaitė et al., 2000).

Other Applications

  • Sulfur(VI) Fluorides Synthesis : A crystalline, shelf-stable reagent has been designed for the synthesis of sulfur(VI) fluorides, demonstrating its utility in synthesizing a variety of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).

Safety and Hazards

This compound may cause sensitization by skin contact. It is irritating to eyes, respiratory system, and skin. It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) is primarily targeted towards certain types of resins, particularly aromatic, aliphatic, and cycloaliphatic epoxides . These resins are the primary targets due to their ability to undergo UV polymerization curing, a process that the compound facilitates .

Mode of Action

The compound, Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate), acts as an efficient cationic photo-initiator . Upon exposure to UV light, it initiates the polymerization of the targeted resins . This interaction with its targets leads to changes in the resin structure, transforming them from a liquid or low-melting solid state to a solid state .

Biochemical Pathways

The action of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) affects the UV polymerization pathway. This pathway involves the absorption of UV light, leading to the generation of a cationic species that initiates the polymerization of the resin . The downstream effects include the formation of a solid polymer structure from the resin, which has enhanced properties such as increased hardness, resistance to solvents, and improved surface finish .

Pharmacokinetics

In its operational environment, the compound’s availability is influenced by factors such as the intensity and wavelength of the uv light source, the thickness of the resin layer, and the presence of any additives .

Result of Action

The molecular and cellular effects of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate)'s action primarily involve the transformation of the resin’s molecular structure. The UV-initiated polymerization results in the formation of long-chain polymers from the resin monomers or oligomers . This leads to a change in the physical properties of the resin, resulting in a hardened, solvent-resistant material with an improved surface finish .

Action Environment

The action, efficacy, and stability of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) are influenced by various environmental factors. These include the intensity and wavelength of the UV light source, the nature of the resin (including its type and the presence of any additives), and the ambient temperature . For instance, a higher intensity UV light source can increase the rate of polymerization, while certain additives can enhance the compound’s stability .

properties

IUPAC Name

[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28S3.2F6P/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-7(2,3,4,5)6/h1-28H;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPBWWLXQQGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28F12P2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995700
Record name [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74227-35-3
Record name Sulfonium, S,S'-(thiodi-4,1-phenylene)bis[S,S-diphenyl-, hexafluorophosphate(1-) (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) bis[hexafluoridophosphate(1-)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[hexafluorophosphate(1-)]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) acts as a photoacid generator (PAG) upon exposure to UV irradiation. [, , , ] This irradiation causes the compound to release a strong acid, typically hexafluorophosphoric acid. The generated acid then initiates cationic polymerization in monomers containing polymerizable groups like vinyl ethers, oxetanes, or propargyl ethers. [, , , ] The downstream effects involve the rapid polymerization of these monomers, leading to the formation of polymeric materials with diverse properties.

A: While the provided abstracts do not detail the exact molecular formula and weight, they do mention key structural features. [] The compound consists of a central sulfide group connected to two phenyl rings. Each phenyl ring further bears a diphenylsulfonio group at the para position. Two hexafluorophosphate anions balance the positive charges on the sulfonium groups. The synthesis typically involves oxidizing biphenyl sulfide to biphenyl sulfoxide followed by reacting it with biphenyl sulfide in the presence of an acid catalyst. [] Characterization data can include infrared (IR) and ultraviolet-visible (UV) spectroscopic analysis. []

A: The research highlights the effectiveness of Bis(4-(diphenylsulfonio)phenyl)sulfide bis(hexafluorophosphate) as a photoinitiator for various monomers, including those with vinyl ether, 1-propenyl ether, oxetane, and propargyl ether functionalities. [, , , ] This suggests good compatibility with these monomer systems. The research also indicates that the compound shows high photochemical reactivity when used with specific monomer types, such as ethoxy vinyl ether groups. [] While the provided abstracts don't delve into specific stability studies, they demonstrate the compound's successful use in photoinitiated cationic polymerization reactions.

A: Although the provided abstracts lack specific Structure-Activity Relationship (SAR) studies for this compound, we can infer some relationships. The presence of two diphenylsulfonio groups linked through a sulfide bridge likely contributes to its efficiency as a photoacid generator. [] The diphenylsulfonio groups, upon UV irradiation, undergo photolysis, leading to the generation of the strong acid hexafluorophosphoric acid. The type and number of these photolabile groups can significantly influence the efficiency of acid generation and, consequently, the polymerization initiation process. Further research focusing on modifying the aromatic substituents or the central bridging atom could provide valuable insights into SAR and optimize its photoinitiation properties.

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